molecular formula C8H16ClNO B13604573 {5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride

{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride

Katalognummer: B13604573
Molekulargewicht: 177.67 g/mol
InChI-Schlüssel: WNXOQJHGNFOLSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro ring and a methanol group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride typically involves the reaction of a suitable azaspiro precursor with methanol under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

{5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

{5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride include:

Uniqueness

The uniqueness of {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride lies in its specific spirocyclic structure and the presence of the methanol group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C8H16ClNO

Molekulargewicht

177.67 g/mol

IUPAC-Name

5-azaspiro[2.5]octan-7-ylmethanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-5-7-3-8(1-2-8)6-9-4-7;/h7,9-10H,1-6H2;1H

InChI-Schlüssel

WNXOQJHGNFOLSY-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CC(CNC2)CO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.